molecular formula C20H20O7 B14665113 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one CAS No. 50901-40-1

3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one

Cat. No.: B14665113
CAS No.: 50901-40-1
M. Wt: 372.4 g/mol
InChI Key: YTBOOQTUFDPCCP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features multiple methoxy groups attached to its phenyl and chromone rings, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives. One common method is the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromone ring can be reduced to form dihydrochromones.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromones.

    Substitution: Formation of various substituted chromones depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one is unique due to its chromone core structure combined with multiple methoxy groups, which can enhance its biological activity and chemical reactivity compared to other similar compounds.

Properties

CAS No.

50901-40-1

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-15-9-16(24-3)19(25-4)20(26-5)17(15)18(12)21/h6-10H,1-5H3

InChI Key

YTBOOQTUFDPCCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC)OC

Origin of Product

United States

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